Lycodoline
Overview
Description
Enantioselective Total Synthesis of Lycopodine
The first enantioselective total synthesis of lycopodine was achieved through a series of carefully orchestrated steps. The synthesis involved a highly diastereoselective organocatalyzed cyclization to establish the key stereocenters at C7 and C8. A tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was then employed to form the tricyclic core of the molecule . This work not only demonstrates the synthetic accessibility of lycopodine but also opens the door to the synthesis of related alkaloids.
Synthesis Strategy for Lycopodium Alkaloids
A unified strategy for synthesizing "miscellaneous" Lycopodium alkaloids was developed, culminating in the total synthesis of (+/-)-lyconadin A. The synthesis began with a vinylogous ester and bromopicoline and featured a key oxidative C-N bond-forming reaction. This reaction formed the lyconadin pentacycle from a tetracyclic precursor. The success of this synthesis hinged on the efficient preparation of a pyridine-annulated cycloheptadiene tricycle, which could be a general strategy for accessing a variety of natural products with seven-membered rings .
Isolation and Asymmetric Synthesis of Lycopodium Alkaloids
The isolation and asymmetric synthesis of Lycopodium alkaloids, including several new alkaloids such as lycoposerramines-C, -V, -W, and cernuine, have been described. Asymmetric total synthesis played a pivotal role in determining the structures of these complex natural products, highlighting the importance of synthetic chemistry in the field of natural product research .
Development of an Enantioselective Route
The development of an enantioselective route toward Lycopodium alkaloids led to the total synthesis of lycopodine. This synthesis featured an organocatalytic, intramolecular Michael addition and a tandem 1,3-sulfonyl shift/Mannich cyclization to construct the tricyclic core ring system. The work provided a detailed mechanistic discussion and showcased the application of these discoveries to the enantioselective total synthesis of lycopodine .
Protecting-Group-Free Total Synthesis of (-)-Lycopodine
A protecting-group-free synthesis of (-)-lycopodine was demonstrated, which was completed in only 8 steps from Wade's fawcettimine enone. The synthesis utilized a phosphoric acid promoted alkyne aza-Prins cyclization reaction to construct the key core of the alkaloid, establishing the bridged B-ring and the C13 quaternary stereocenter. This approach also provided a new efficient method for preparing other lycopodine-type alkaloids .
Total Synthesis of Lycopalhine A
The total synthesis of lycopalhine A was reported, featuring the construction of a tricyclic system via cleavage of a cyclopropane ring and an intramolecular Michael addition. The synthesis also included the stereoselective introduction of a 2-aminoethyl moiety and a stereoselective intramolecular aldol reaction .
Asymmetric Total Synthesis of Lycoposerramine-R
The first asymmetric total synthesis of lycoposerramine-R was accomplished using a strategy that included a stereoselective intramolecular aldol cyclization to give a cis-fused 5/6 bicyclic skeleton. Additionally, a new method for constructing the pyridone ring via the aza-Wittig reaction was developed .
Synthesis of Lycoposerramine Z
A concise synthesis of lycoposerramine Z was reported, which utilized a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction. This strategy led to enantiopure cis-decahydroquinolines, which are key intermediates in the synthesis of this Lycopodium alkaloid .
Asymmetric Total Synthesis of Lycopoclavamine-A
An asymmetric total synthesis of lycopoclavamine-A, a fawcettimine-type Lycopodium alkaloid, was achieved. The synthesis involved a stereoselective Pauson-Khand reaction and a stereoselective conjugate addition to construct a quaternary carbon center at C-12 .
Studies Towards the Total Synthesis of Lycoposerramine A
Efforts towards the total synthesis of lycoposerramine A were described, including the synthesis of a model compound for the tetracyclic core. Key steps involved a desymmetrising free-radical cyclisation and a spirocyclisation. Earlier approaches using a high-yielding stereoselective anionic cyclisation of a cyclohexa-1,4-diene were also reported .
Scientific Research Applications
Pharmacokinetics and Biological Distribution
Lycodoline, an alkaloid found in Lycopodii Herba, has been studied for its pharmacokinetics and distribution in biological tissues. Ma et al. (2019) developed a method to determine lycodoline in rat plasma and brain tissue, which helped in understanding its absorption and elimination patterns. This research is significant for expanding preclinical studies of Lycopodii Herba, demonstrating that lycodoline can pass through the blood-brain barrier (Ma, Gu, Wang, Liu, & Di, 2019).
Chemical Synthesis and Structural Analysis
Zhao et al. (2017) conducted a study on the total synthesis of Lycopodium alkaloids, including lycodoline. Their research offers insights into the structural diversity of these alkaloids and suggests a connection between lycojaponicumin D and lycodoline. This study aids in understanding the complex structures of Lycopodium alkaloids and their potential biological significance (Zhao, Zhang, Du, Lu, Cao, Deng, & Fan, 2017).
Potential for Alzheimer's Disease Treatment
A study by Hanif et al. (2015) investigated the effect of homeopathic Lycopodium clavatum, which contains lycodoline, on memory functions in memory-impaired rats. They found that this treatment improved learning and memory, suggesting potential benefits in conditions like Alzheimer's disease (Hanif, Kumar, Singh, & Shukla, 2015).
Acetylcholinesterase Inhibitory Activity
Halldorsdottir, Jaroszewski, & Olafsdottir (2010) explored the acetylcholinesterase inhibitory activities of lycopodane-type alkaloids, including lycodoline. Their findings contribute to understanding the potential therapeutic applications of these alkaloids in neurological disorders, although the alkaloids showed lower activity compared to other potent inhibitors (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).
Ethnopharmacological Relevance
Konrath et al. (2012) evaluated Lycopodium clavatum and Lycopodium thyoides, which contain lycodoline, for their medicinal potential in central nervous system conditions. They found that these plants exhibit acetylcholinesterase inhibitory activity and antioxidant effects, supporting their traditional use in treating Alzheimer's related processes (Konrath, Neves, Lunardi, Passos, Simões-Pires, Ortega, Gonçalves, Cabrera, Moreira, & Henriques, 2012).
Safety And Hazards
Future Directions
In the future, structures of these newly isolated compounds could be used to determine enzyme inhibition or protein binding through a molecular docking approach . This could lead to necessary changes in existing structures and accordingly, the new derivatives of lycodine structures could be synthesized .
properties
IUPAC Name |
(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMXKPOCXQNWOQ-WALBABNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lycodoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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